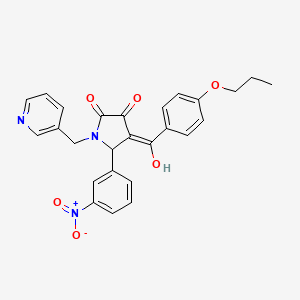
3-isopropoxy-N-(3-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropoxy-N-(3-phenylpropyl)benzamide is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as GW806742X or GSK-742 and has been studied for its ability to modulate the activity of certain enzymes in the body. In
Mechanism of Action
The mechanism of action of 3-isopropoxy-N-(3-phenylpropyl)benzamide involves the inhibition of FAAH and MAGL enzymes. This leads to an increase in endocannabinoid levels in the body, which can have various physiological effects such as pain relief, anti-inflammatory effects, and neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, anti-inflammatory effects in models of inflammation, and neuroprotective effects in models of neurodegenerative diseases. It has also been shown to have potential therapeutic applications in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
The advantages of using 3-isopropoxy-N-(3-phenylpropyl)benzamide in lab experiments include its ability to modulate the activity of specific enzymes involved in physiological processes. It also has potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its low yield during synthesis and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For research on 3-isopropoxy-N-(3-phenylpropyl)benzamide include further studies to determine its safety and efficacy in humans. It also includes studies to determine its potential therapeutic applications in various diseases such as pain, inflammation, neurodegenerative diseases, anxiety, and depression. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesis Methods
The synthesis of 3-isopropoxy-N-(3-phenylpropyl)benzamide involves several steps. The first step involves the reaction of 3-phenylpropylamine with 2-bromoacetophenone in the presence of a base to form the intermediate compound. The second step involves the reaction of the intermediate compound with isopropyl alcohol and hydrochloric acid to form the final product. The yield of the final product is around 50%.
Scientific Research Applications
3-isopropoxy-N-(3-phenylpropyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have inhibitory effects on certain enzymes such as FAAH (fatty acid amide hydrolase) and MAGL (monoacylglycerol lipase). These enzymes are involved in the breakdown of endocannabinoids, which are natural compounds in the body that play a role in pain, inflammation, and other physiological processes.
properties
IUPAC Name |
N-(3-phenylpropyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15(2)22-18-12-6-11-17(14-18)19(21)20-13-7-10-16-8-4-3-5-9-16/h3-6,8-9,11-12,14-15H,7,10,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQQTRBNPBMGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-pyrazole](/img/structure/B5366356.png)
![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B5366363.png)
![N-ethyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5366371.png)
![6-bromo-3-[(3-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5366376.png)

![1-hydroxy-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}cyclopentanecarboxamide](/img/structure/B5366392.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5366397.png)
![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5366410.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5366416.png)

![1'-(cyclopropylcarbonyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366430.png)
![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366441.png)
![methyl 2-{[2-cyano-3-(3-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5366443.png)
![4-tert-butyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5366454.png)